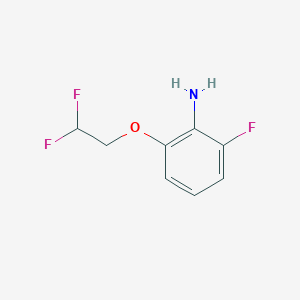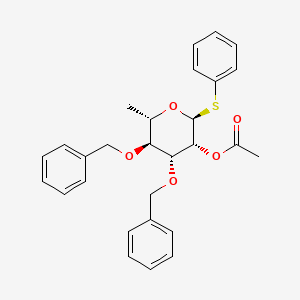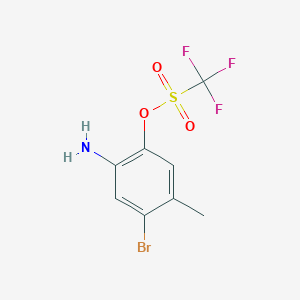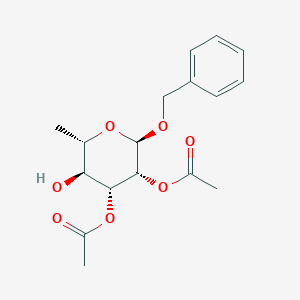
(2R,3R,4R,5S,6S)-2-(Benzyloxy)-5-hydroxy-6-methyltetrahydro-2H-pyran-3,4-diyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,4R,5S,6S)-2-(Benzyloxy)-5-hydroxy-6-methyltetrahydro-2H-pyran-3,4-diyl diacetate is a complex organic compound with significant potential in various fields of scientific research. This compound features a tetrahydropyran ring, which is a common structural motif in many natural products and pharmaceuticals. The presence of benzyloxy and hydroxy groups, along with diacetate functionalities, makes it a versatile molecule for chemical modifications and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5S,6S)-2-(Benzyloxy)-5-hydroxy-6-methyltetrahydro-2H-pyran-3,4-diyl diacetate typically involves multiple steps, starting from readily available precursors. One common approach is the protection of hydroxy groups followed by selective functionalization. The reaction conditions often include the use of protecting groups such as acetates and benzyl ethers, which can be introduced using reagents like acetic anhydride and benzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalytic processes and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature control, and purification techniques such as chromatography are crucial for achieving the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R,4R,5S,6S)-2-(Benzyloxy)-5-hydroxy-6-methyltetrahydro-2H-pyran-3,4-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The benzyloxy group can be reduced to a hydroxy group using hydrogenation or other reducing agents.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of amides, ethers, or thioethers.
Wissenschaftliche Forschungsanwendungen
(2R,3R,4R,5S,6S)-2-(Benzyloxy)-5-hydroxy-6-methyltetrahydro-2H-pyran-3,4-diyl diacetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its structural similarity to bioactive molecules.
Industry: Utilized in the production of fine chemicals and as a building block for advanced materials.
Wirkmechanismus
The mechanism of action of (2R,3R,4R,5S,6S)-2-(Benzyloxy)-5-hydroxy-6-methyltetrahydro-2H-pyran-3,4-diyl diacetate involves its interaction with specific molecular targets. The benzyloxy and hydroxy groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The diacetate groups may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3R,4R,5S,6S)-2-(Benzyloxy)-5-hydroxy-6-methyltetrahydro-2H-pyran-3,4-diyl diacetate: Unique due to its specific functional groups and stereochemistry.
(2R,3R,4R,5S,6S)-2-(Benzyloxy)-5-hydroxy-6-methyltetrahydro-2H-pyran-3,4-diyl monoacetate: Similar structure but with one less acetate group.
This compound: Differing in the position or type of functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and stereochemistry, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Eigenschaften
Molekularformel |
C17H22O7 |
|---|---|
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
[(2S,3S,4R,5R,6R)-5-acetyloxy-3-hydroxy-2-methyl-6-phenylmethoxyoxan-4-yl] acetate |
InChI |
InChI=1S/C17H22O7/c1-10-14(20)15(23-11(2)18)16(24-12(3)19)17(22-10)21-9-13-7-5-4-6-8-13/h4-8,10,14-17,20H,9H2,1-3H3/t10-,14-,15+,16+,17+/m0/s1 |
InChI-Schlüssel |
WJDCOHXXZALCRH-MJQUHVBXSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Ethyl-7-imino-2,4-dimethyl-6,7-dihydrooxazolo[5,4-d]pyrimidine-5(4H)-thione](/img/structure/B12853585.png)
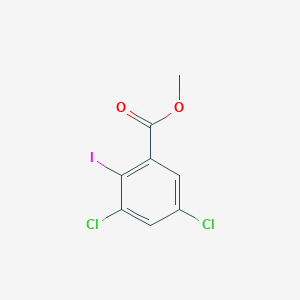

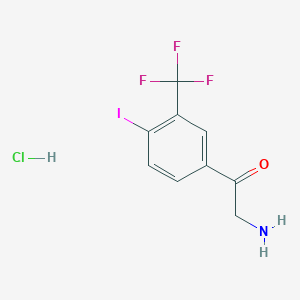
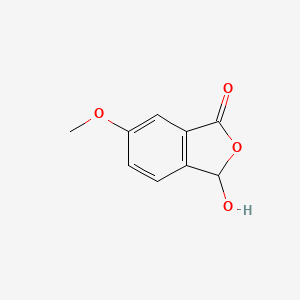
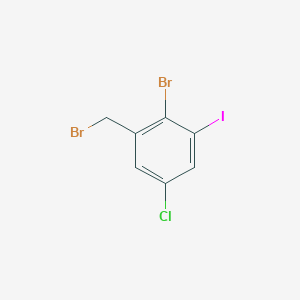
![6-Hydroxy-3-(trifluoromethyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B12853635.png)


